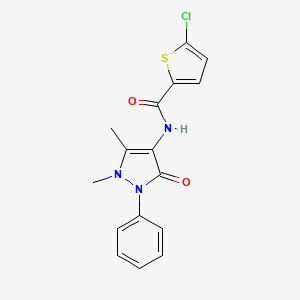
N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide, also known as FBNH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has shown promising results in various studies, particularly in the field of cancer research.
科学的研究の応用
N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.
作用機序
The mechanism of action of N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell survival and proliferation. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the expression of certain genes that are involved in cancer cell growth and metastasis. This compound has also been shown to induce the expression of certain genes that are involved in apoptosis and cell cycle arrest. In addition, this compound has been found to reduce the levels of certain inflammatory cytokines and chemokines, which are known to play a role in cancer development.
実験室実験の利点と制限
N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various cancer cell lines. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations. It has low water solubility, which can make it difficult to administer in vivo. This compound also has some toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential as a cancer therapeutic. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, this compound could be used as a lead compound for the development of novel cancer therapeutics with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its potential as a cancer therapeutic warrants further investigation, and future research could lead to the development of novel cancer therapeutics with improved efficacy and safety profiles.
合成法
N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide can be synthesized through a simple reaction between 2-fluorobenzaldehyde and 1-hydroxy-2-naphthohydrazide. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of this compound can be improved by optimizing the reaction conditions.
特性
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-16-8-4-2-6-13(16)11-20-21-18(23)15-10-9-12-5-1-3-7-14(12)17(15)22/h1-11,22H,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSCDYXRMHNQOM-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)

![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)

![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)